molecular formula C10H15Br2NO2 B1652935 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide CAS No. 164020-79-5

2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide

Cat. No.: B1652935
CAS No.: 164020-79-5
M. Wt: 341.04 g/mol
InChI Key: YCLCCQUDHAHZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide is a chemical compound known for its unique structure and properties. It is a derivative of phenethylamine, characterized by the presence of bromine and methoxy groups on the benzene ring. This compound is often used in scientific research due to its interesting chemical and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine typically involves the bromination of 4,5-dimethoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces the corresponding amine .

Scientific Research Applications

2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research explores its potential therapeutic applications, including its use as a model compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. This interaction is mediated through the binding of the compound to the receptor’s active site, leading to conformational changes that trigger downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable for research and potential therapeutic applications .

Properties

CAS No.

164020-79-5

Molecular Formula

C10H15Br2NO2

Molecular Weight

341.04 g/mol

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)ethylazanium;bromide

InChI

InChI=1S/C10H14BrNO2.BrH/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H

InChI Key

YCLCCQUDHAHZRK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CCN)Br)OC.Br

Canonical SMILES

COC1=C(C=C(C(=C1)CC[NH3+])Br)OC.[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide
Reactant of Route 4
Reactant of Route 4
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide
Reactant of Route 5
Reactant of Route 5
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide
Reactant of Route 6
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.